molecular formula C12H17N3O3S B2743737 N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)methanesulfonamide CAS No. 2034294-58-9

N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)methanesulfonamide

Cat. No.: B2743737
CAS No.: 2034294-58-9
M. Wt: 283.35
InChI Key: AVSGXYGISBLOIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)methanesulfonamide is a sulfonamide-containing heterocyclic compound featuring a pyrazole core substituted with a furan ring and a methanesulfonamide ethyl side chain. This structure combines pharmacophoric elements from pyrazole (a nitrogen-containing heterocycle with anti-inflammatory and antimicrobial properties) and methanesulfonamide (a sulfonamide group known for its role in enzyme inhibition, particularly cyclooxygenases) .

Properties

IUPAC Name

N-[2-[4-(furan-2-yl)-3,5-dimethylpyrazol-1-yl]ethyl]methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O3S/c1-9-12(11-5-4-8-18-11)10(2)15(14-9)7-6-13-19(3,16)17/h4-5,8,13H,6-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVSGXYGISBLOIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CCNS(=O)(=O)C)C)C2=CC=CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)methanesulfonamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the condensation of hydrazine with a 1,3-diketone.

    Introduction of the Furan Ring: The furan ring can be introduced via a cyclization reaction involving a suitable precursor.

    Attachment of the Methanesulfonamide Group: The final step involves the reaction of the intermediate with methanesulfonyl chloride in the presence of a base to form the methanesulfonamide group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors and continuous flow systems to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The pyrazole ring can be reduced under specific conditions.

    Substitution: The methanesulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furan-2,5-dicarboxylic acid derivatives.

Scientific Research Applications

N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)methanesulfonamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive compound with antibacterial or antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)methanesulfonamide involves its interaction with specific molecular targets. The furan and pyrazole rings may interact with enzymes or receptors, leading to modulation of biological pathways. The methanesulfonamide group can enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Differences

The compound shares core features with other pyrazole-sulfonamide derivatives. For example, 4-(4-butyl-3,5-dimethyl-1H-pyrazol-1-yl)-N-[(4-chlorophenyl)carbamoyl]-3-pyridinesulfonamide (Compound 27 in Molecules 2015) also contains a pyrazole-sulfonamide scaffold but differs in substituents:

  • Pyrazole substitution : The target compound has a furan-2-yl group at the 4-position, whereas Compound 27 has a butyl group .
  • Sulfonamide linkage : The target compound uses a methanesulfonamide group, while Compound 27 features a pyridinesulfonamide linked to a 4-chlorophenyl carbamoyl group .

These structural differences impact physicochemical properties (e.g., solubility, logP) and biological activity. The furan ring in the target compound may enhance π-π stacking interactions with aromatic residues in enzyme active sites compared to the aliphatic butyl chain in Compound 27.

Physicochemical Properties

Property Target Compound Compound 27
Molecular Weight ~337.4 g/mol ~493.0 g/mol
logP (Predicted) ~2.1 ~3.8
Hydrogen Bond Acceptors 6 8
Key Substituents Furan-2-yl, methanesulfonamide Butyl, pyridinesulfonamide, 4-Cl

The lower molecular weight and logP of the target compound suggest improved bioavailability compared to Compound 27, which may suffer from reduced membrane permeability due to its larger size and higher hydrophobicity.

Q & A

Q. What are the optimal synthetic pathways for N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)methanesulfonamide, and how are yields optimized?

The synthesis involves multi-step reactions starting with furan and pyrazole derivatives. A common approach includes:

  • Step 1 : Formation of the pyrazole core via cyclocondensation of hydrazine derivatives with diketones under acidic conditions.
  • Step 2 : Alkylation of the pyrazole nitrogen with a bromoethyl intermediate.
  • Step 3 : Sulfonamide coupling using methanesulfonyl chloride in the presence of a base like triethylamine.
    Yield optimization requires precise control of temperature (60–80°C), solvent choice (e.g., DMF or ethanol), and stoichiometric ratios. Purification via column chromatography or recrystallization ensures high purity (>95%) .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm the presence of the furan (δ 6.3–7.4 ppm), pyrazole (δ 2.1–2.5 ppm for methyl groups), and sulfonamide (δ 3.0–3.3 ppm for CH2_2SO2_2) moieties.
  • Mass Spectrometry (MS) : High-resolution ESI-MS provides molecular ion peaks matching the theoretical molecular weight (e.g., m/z 335.12 for C13_{13}H19_{19}N3_3O3_3S).
  • Infrared (IR) Spectroscopy : Peaks at 1150 cm1^{-1} (S=O stretching) and 1600 cm1^{-1} (C=N pyrazole) validate functional groups .

Q. What are the primary biological targets of this compound?

The sulfonamide group and pyrazole-furan scaffold suggest interactions with enzymes like acetylcholinesterase (AChE) and carbonic anhydrase (CA). These are validated via in vitro assays:

  • AChE Inhibition : IC50_{50} values are determined using Ellman’s method with donepezil as a positive control.
  • CA Inhibition : Spectrophotometric assays measure CO2_2 hydration rates .

Advanced Research Questions

Q. How does structural modification (e.g., substituting the furan ring) alter bioactivity?

Replacing the furan-2-yl group with thiophene or phenyl rings alters electronic properties and binding affinity. For example:

  • Thiophene substitution enhances lipophilicity, improving blood-brain barrier penetration (logP increases by ~0.5 units).
  • Phenyl substitution reduces AChE inhibition (IC50_{50} increases from 1.2 µM to 4.5 µM) due to steric hindrance.
    QSAR models correlate substituent electronegativity with activity .

Q. What crystallographic methods resolve contradictions in reported structural data?

  • Single-Crystal X-ray Diffraction (SHELX) : SHELXL refines unit cell parameters and hydrogen bonding networks. For example, the pyrazole ring’s dihedral angle with the furan moiety (15–20°) impacts molecular packing.
  • Powder XRD : Detects polymorphic forms, which may explain discrepancies in melting points or solubility .

Q. How do conflicting enzymatic inhibition data arise, and how are they resolved?

Contradictions often stem from assay conditions (e.g., pH, substrate concentration). For example:

  • pH Sensitivity : CA inhibition is stronger at pH 7.4 (physiological) vs. pH 8.3 (standard assay conditions).
  • Substrate Competition : High acetylcholine concentrations reduce apparent AChE inhibition.
    Resolution involves standardizing protocols and using isothermal titration calorimetry (ITC) to measure binding constants .

Q. What computational tools predict interactions with non-enzymatic targets (e.g., ion channels)?

  • Molecular Docking (AutoDock Vina) : Simulates binding to Nav1.8 sodium channels (docking scores ≤ −9.0 kcal/mol suggest strong interactions).
  • MD Simulations (GROMACS) : Reveals stability of ligand-channel complexes over 100 ns trajectories.
    Experimental validation uses patch-clamp electrophysiology to measure ion current blockade .

Methodological Guidance

Q. How are reaction intermediates stabilized during synthesis?

  • Low-Temperature Quenching : Halts exothermic reactions (e.g., sulfonamide coupling) at −20°C to prevent decomposition.
  • Protecting Groups : Trimethylsilyl (TMS) groups shield reactive amines during alkylation .

Q. What strategies mitigate low yields in multi-step syntheses?

  • Flow Chemistry : Enhances reproducibility in scale-up (yields improve from 60% to 85%).
  • Catalytic Optimization : Palladium catalysts (e.g., Pd/C) reduce side reactions in cross-coupling steps .

Q. How are SAR studies designed to prioritize derivatives for testing?

  • Library Design : Focus on substituents with calculated LogP (1–3) and polar surface area (<90 Ų) for drug-likeness.
  • High-Throughput Screening : 96-well plate assays rank derivatives by IC50_{50} values .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.